3-Isocyanato-5-propylisoxazole (CAS 55809-58-0) is a highly reactive, bifunctional building block utilized in advanced medicinal chemistry and agrochemical synthesis. It features an electrophilic isocyanate group designed for rapid, catalyst-free coupling with amines and alcohols to form ureas and carbamates, paired with a 5-propylisoxazole core that acts as a lipophilic bioisostere [1]. In procurement contexts, this pre-activated compound is prioritized over its amine precursors to bypass hazardous phosgenation steps, while its extended propyl chain offers distinct physicochemical advantages over the more ubiquitous 5-methylisoxazole baseline in target-directed drug design [2].
Substituting 3-isocyanato-5-propylisoxazole with the more common 3-isocyanato-5-methylisoxazole fundamentally alters the target molecule's physicochemical profile, as the loss of two aliphatic carbons reduces lipophilicity (LogP), which can severely compromise binding affinity in hydrophobic pockets (e.g., lipid receptors) and reduce membrane permeability [1]. Conversely, attempting to substitute with the unactivated precursor, 5-propylisoxazol-3-amine, shifts the burden of activation onto the buyer, necessitating the use of highly toxic phosgene or triphosgene reagents under strict regulatory containment [2]. Consequently, for workflows requiring both enhanced lipophilicity and safe, scalable urea synthesis, the pre-formed 5-propyl isocyanate is strictly non-interchangeable.
Procuring the pre-formed 3-isocyanato-5-propylisoxazole allows for direct, single-step coupling with nucleophiles at room temperature, completely bypassing the need for in situ amine activation [1]. When using the baseline precursor, 5-propylisoxazol-3-amine, chemists must employ triphosgene or phosgene gas, which requires specialized ventilation, extended reaction times, and rigorous safety protocols [2]. By utilizing the isocyanate, the synthetic route is shortened by one critical step, eliminating toxic gas handling and significantly improving batch-to-batch reproducibility in library synthesis.
| Evidence Dimension | Synthetic steps and toxic reagent requirement for urea formation |
| Target Compound Data | 1 step, phosgene-free (using pre-formed isocyanate) |
| Comparator Or Baseline | 2 steps, requires phosgene/triphosgene (using 5-propylisoxazol-3-amine) |
| Quantified Difference | Eliminates 100% of phosgenation-related regulatory and safety overhead |
| Conditions | Standard laboratory-scale urea/carbamate library synthesis |
Procuring the activated isocyanate removes a major safety bottleneck, accelerating hit-to-lead chemistry and reducing infrastructure costs.
The substitution of a methyl group with a propyl group at the 5-position of the isoxazole ring predictably increases the lipophilicity of the resulting scaffolds. Class-level structure-activity relationship (SAR) studies demonstrate that the 5-propyl chain adds approximately +1.0 to the calculated LogP compared to the 5-methyl analog [1]. This extended aliphatic chain is critical for engaging deep hydrophobic pockets, as seen in the development of S1P3 receptor allosteric agonists and CBX8 inhibitors, where the propyl variant exhibits superior target engagement [2].
| Evidence Dimension | Calculated Lipophilicity (cLogP) contribution |
| Target Compound Data | Higher lipophilicity optimized for lipid-binding targets (5-propylisoxazole core) |
| Comparator Or Baseline | Lower lipophilicity (5-methylisoxazole core) |
| Quantified Difference | Approx. +1.0 cLogP unit increase |
| Conditions | In silico physicochemical profiling and SAR optimization |
Buyers designing ligands for lipid receptors or requiring high membrane permeability must select the 5-propyl variant to achieve the necessary hydrophobic interactions.
The extended flexible propyl chain on 3-isocyanato-5-propylisoxazole disrupts the crystal lattice packing typically observed in shorter-chain analogs, generally resulting in a lower melting point and enhanced solubility in non-polar organic solvents such as toluene and dichloromethane [1]. This improved solubility profile facilitates homogeneous reaction conditions during moisture-sensitive isocyanate coupling reactions, whereas the 5-methylisoxazole analogs can exhibit poorer solubility that necessitates the use of polar aprotic solvents, which are harder to dry and can accelerate isocyanate degradation [2].
| Evidence Dimension | Solubility in non-polar aprotic solvents (e.g., Toluene, DCM) |
| Target Compound Data | High solubility, enabling homogeneous coupling (5-propyl variant) |
| Comparator Or Baseline | Lower solubility, often requiring polar solvents (5-methyl variant) |
| Quantified Difference | Broader solvent compatibility for moisture-sensitive reactions |
| Conditions | Anhydrous coupling conditions at ambient to elevated temperatures |
Enhanced solubility in easily dried non-polar solvents minimizes water-induced isocyanate degradation, improving overall yield and process reliability.
Directly downstream of its enhanced lipophilicity (Section 3), 3-isocyanato-5-propylisoxazole is the optimal building block for synthesizing allosteric agonists for lipid receptors, such as S1P3. The propyl chain effectively fills deep hydrophobic pockets that shorter methyl analogs cannot reach, making it critical for specialized medicinal chemistry programs [1].
Because it eliminates the need for hazardous phosgenation steps (Section 3), this pre-activated isocyanate is ideal for automated, high-throughput synthesis of urea and carbamate libraries. It allows for rapid, room-temperature coupling with diverse amine arrays without requiring specialized toxic gas containment [2].
Leveraging its improved solubility and higher LogP (Section 3), the compound is highly suitable for the development of novel sulfonylurea-class herbicides. The 5-propyl group can enhance cuticular penetration in plant models compared to standard 5-methylisoxazole derivatives, improving the efficacy of the final agrochemical formulation [3].